molecular formula C5H9Cl2NO2 B1415837 (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride CAS No. 2059915-06-7

(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride

Cat. No. B1415837
M. Wt: 186.03 g/mol
InChI Key: HDSIMSWEQNFYAF-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride” is a chemical compound with the CAS Number: 2059915-06-7 . It has a molecular weight of 186.04 and its IUPAC name is ®-2-amino-4-chloropent-4-enoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride” is 1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m1./s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride” is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Crystallography : The compound plays a role in the synthesis of complex molecules. For instance, a study by Kumar et al. (2017) focused on the synthesis and crystal structure of a related compound, highlighting the significance of such compounds in understanding molecular structures (Kumar et al., 2017).

Enzymatic Resolution and Synthesis

  • Enzymatic Resolution : Enzymatic resolution is another application, as shown in a study by Kamal et al. (2007) on the separation of a related molecule. This process is crucial for obtaining optically pure compounds for further applications (Kamal, Khanna, & Krishnaji, 2007).

Enantioselective Syntheses

  • Enantioselective Syntheses : Research by Laue, Mück-Lichtenfeld, and Haufe (1999) demonstrates the use of (2R)-2-amino-4-chloropent-4-enoic acid hydrochloride in the enantioselective synthesis of related compounds. This process is vital for producing isosteres of asparagine (Laue, Mück-Lichtenfeld, & Haufe, 1999).

Structural Investigation

  • Structural Investigation : Studies also involve investigating the molecular structure and interactions of related compounds, as seen in the work of Venkatesan et al. (2016), providing insights into intermolecular interactions and stabilization forces (Venkatesan et al., 2016).

Biochemical Studies

  • Biochemical Studies : The compound and its derivatives are studied for their presence in natural products, as shown by Hatanaka et al. (1999), who isolated similar amino acids from the fruit bodies of Amanita miculifera (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).

Photodecomposition Studies

  • Photodecomposition Studies : Research into the photodecomposition of chlorobenzoic acids, as undertaken by Crosby and Leitis (1969), is relevant for understanding the environmental behavior of related compounds (Crosby & Leitis, 1969).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2R)-2-amino-4-chloropent-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIMSWEQNFYAF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride
Reactant of Route 2
(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride
Reactant of Route 3
(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride
Reactant of Route 4
(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride
Reactant of Route 5
(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride
Reactant of Route 6
(2R)-2-amino-4-chloropent-4-enoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.